molecular formula C12H17BrN2 B7844392 N1-(4-bromobenzyl)-N1-cyclopropylethane-1,2-diamine

N1-(4-bromobenzyl)-N1-cyclopropylethane-1,2-diamine

Cat. No.: B7844392
M. Wt: 269.18 g/mol
InChI Key: SMQDZCSQIQPFIZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N1-(4-bromobenzyl)-N1-cyclopropylethane-1,2-diamine is a chemical compound with the molecular formula C12H17BrN2. It is characterized by a bromobenzyl group attached to a cyclopropyl-ethane-1,2-diamine moiety. This compound is of interest in various scientific research applications due to its unique structural features and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N1-(4-bromobenzyl)-N1-cyclopropylethane-1,2-diamine typically involves the reaction of 4-bromobenzylamine with cyclopropylamine under controlled conditions. The reaction can be carried out in an inert atmosphere to prevent unwanted side reactions. The use of a suitable solvent, such as dichloromethane, and a catalyst, such as palladium on carbon, can enhance the reaction efficiency.

Industrial Production Methods: On an industrial scale, the compound can be synthesized using continuous flow reactors to ensure consistent quality and yield. The process involves the careful control of reaction parameters, such as temperature, pressure, and reaction time, to optimize the production.

Chemical Reactions Analysis

Types of Reactions: N1-(4-bromobenzyl)-N1-cyclopropylethane-1,2-diamine can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate can be used to oxidize the compound.

  • Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) can be employed for reduction reactions.

  • Substitution: Nucleophilic substitution reactions can be performed using reagents like sodium cyanide or potassium iodide.

Major Products Formed:

  • Oxidation: The oxidation of the compound can lead to the formation of corresponding carboxylic acids or ketones.

  • Reduction: Reduction reactions can produce amines or alcohols.

  • Substitution: Substitution reactions can result in the formation of various substituted benzyl derivatives.

Scientific Research Applications

N1-(4-bromobenzyl)-N1-cyclopropylethane-1,2-diamine has several applications in scientific research, including:

  • Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.

  • Biology: The compound can be utilized in the study of biological systems, particularly in the development of new drugs and therapeutic agents.

  • Industry: The compound can be used in the manufacturing of specialty chemicals and materials.

Mechanism of Action

The mechanism by which N1-(4-bromobenzyl)-N1-cyclopropylethane-1,2-diamine exerts its effects involves its interaction with specific molecular targets and pathways. The compound may act as a ligand for certain receptors or enzymes, leading to biological responses. The exact mechanism can vary depending on the specific application and context in which the compound is used.

Comparison with Similar Compounds

N1-(4-bromobenzyl)-N1-cyclopropylethane-1,2-diamine is unique due to its specific structural features and reactivity. Similar compounds include:

  • N1-(4-bromobenzyl)propane-1,3-diamine: This compound has a similar bromobenzyl group but differs in the alkyl chain length and amine group positioning.

  • N1-(4-bromobenzyl)ethane-1,2-diamine: This compound has a similar structure but lacks the cyclopropyl group.

These compounds share similarities in their bromobenzyl group but differ in their core structures, leading to variations in their chemical properties and applications.

Properties

IUPAC Name

N'-[(4-bromophenyl)methyl]-N'-cyclopropylethane-1,2-diamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H17BrN2/c13-11-3-1-10(2-4-11)9-15(8-7-14)12-5-6-12/h1-4,12H,5-9,14H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SMQDZCSQIQPFIZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1N(CCN)CC2=CC=C(C=C2)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H17BrN2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

269.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.